
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This pyrazole derivative is synthesized using a specific method that involves the reaction of various chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological activity through the modulation of specific molecular targets. The compound has been shown to inhibit the activity of specific enzymes and proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. Additionally, the compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. However, the compound also exhibits several limitations. The mechanism of action of the compound is not fully understood, making it difficult to optimize its activity. Additionally, the compound exhibits low solubility in water, making it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is the further optimization of the compound's biological activity. This could involve the synthesis of analogs of the compound with improved activity. Another potential direction is the development of new drugs based on the compound's activity. Additionally, the compound's potential applications in material science could be further explored, including its use in the synthesis of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-bromoacetophenone, 2-chloroacetophenone, and 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. This reaction results in the formation of the desired pyrazole derivative. The reaction is carried out under specific conditions, including the use of a suitable solvent and temperature.
Applications De Recherche Scientifique
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been used in the synthesis of various materials, including nanoparticles and polymers.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUIQUGEROABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

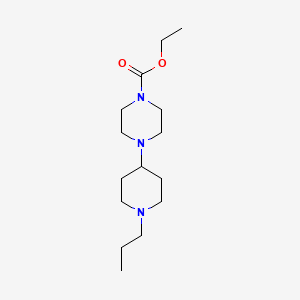
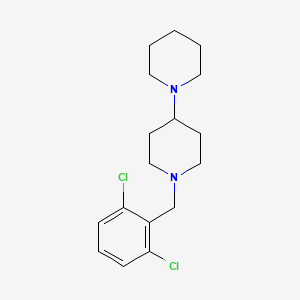
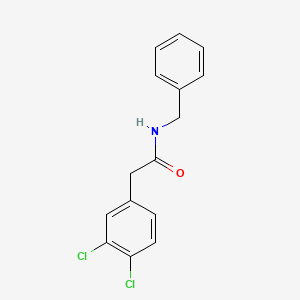
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)

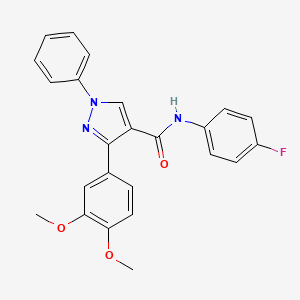
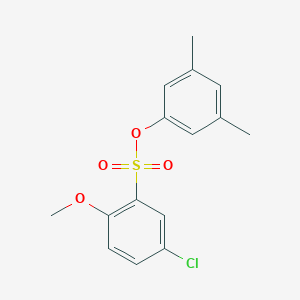
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)